molecular formula C9H11NO3 B1310289 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 24667-08-1

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1310289
CAS No.: 24667-08-1
M. Wt: 181.19 g/mol
InChI Key: GIKBELMYOXKJOC-UHFFFAOYSA-N
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Description

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is part of the pyridine family and is characterized by its three methyl groups and a carboxylic acid group attached to a dihydropyridine ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a complexating agent, which means it can form stable complexes with metal ions . This property is valuable in pharmaceutical applications where metal ion chelation is required. Additionally, the compound’s interactions with enzymes and proteins can influence biochemical pathways, potentially leading to therapeutic effects.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain enzymes involved in metabolic pathways . These interactions can lead to changes in cellular function, such as alterations in energy production, cell growth, and differentiation. Understanding these effects is essential for evaluating the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound’s ability to chelate metal ions can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their function. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo chemical changes that affect its activity and efficacy . Studies have shown that the compound is relatively stable under certain conditions, but its long-term effects on cellular function need further investigation. Understanding these temporal effects is essential for designing experiments and evaluating the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed. These effects can include changes in metabolic pathways, organ function, and overall health. Determining the optimal dosage is crucial for evaluating the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways . For example, the compound’s ability to chelate metal ions can influence the activity of metalloenzymes, which are essential for many metabolic processes. Additionally, the compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these interactions is important for evaluating the compound’s potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within certain tissues can influence its overall efficacy and safety. Understanding these transport and distribution mechanisms is essential for evaluating the compound’s potential as a therapeutic agent.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its localization to the mitochondria or nucleus can influence its interactions with enzymes and other biomolecules. Understanding these localization mechanisms is important for evaluating the compound’s potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the addition of active methylene nitriles . The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. This may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl groups and carboxylic acid group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various chemical intermediates and fine chemicals.

Comparison with Similar Compounds

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the methyl groups, resulting in different chemical properties and reactivity.

    1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Has fewer methyl groups, affecting its steric and electronic properties.

    1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with different methyl group positions, leading to variations in reactivity and biological activity.

Properties

IUPAC Name

1,4,6-trimethyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-4-6(2)10(3)8(11)7(5)9(12)13/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKBELMYOXKJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424681
Record name 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24667-08-1
Record name 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 1 -methyl-3-cyano-4,6-dimethyl-pyrid-2-one (144 g., 0.89 mole) and 110 ml. of water is slowly added concentrated sulfuric acid (220 ml.) and the solution is heated on a steam bath for 24 hours. The solution is poured into 6 liters of water, cooled, and the resulting precipitate is collected by filtration and dried in a vacuum oven to give 1-methyl-3-carboxy-4,6-dimethylpyrid-2-one, 97 g. (60% yield), mp. 200°-204° C.
Quantity
144 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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